molecular formula C18H20FN3O3S B2409534 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 450336-75-1

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2409534
CAS No.: 450336-75-1
M. Wt: 377.43
InChI Key: QBEOHPUFYVLVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEOHPUFYVLVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound’smolecular weight is 362.4, which suggests it may have good absorption and distribution characteristics. The compound’s predicted boiling point is 630.4±55.0 °C, and its predicted density is 1.19±0.1 g/cm3, which may influence its solubility and stability.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as its storage conditions are recommended to be 2-8°C. Additionally, the compound’s action may be influenced by the presence of other molecules in the cellular environment, such as other enzymes or cofactors.

Biological Activity

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thieno[3,4-c]pyrazole core with a fluorophenyl group and a cyclohexanecarboxamide moiety. Its molecular formula is C17H19FN4O5SC_{17}H_{19}FN_{4}O_{5}S with a molecular weight of approximately 410.4 g/mol .

1. Anticancer Activity

Research indicates that compounds similar to N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl) have exhibited significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Dihydrofolate Reductase (DHFR) Inhibition : Some studies have shown that related compounds can inhibit DHFR, a critical enzyme in folate metabolism, which is essential for DNA synthesis in rapidly dividing cells . This inhibition leads to reduced cell proliferation in various cancer types.

2. Anti-inflammatory Effects

Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties. The thieno[3,4-c]pyrazole moiety is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

In a study involving various cancer cell lines, derivatives of thieno[3,4-c]pyrazole demonstrated potent cytotoxicity against breast and lung cancer cells. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways .

Case Study 2: In Vivo Studies

In vivo experiments using murine models showed that administration of the compound resulted in significant tumor regression compared to control groups. The observed effects were attributed to the compound's ability to inhibit angiogenesis and promote apoptosis in tumor cells .

Research Findings

Recent studies have elucidated various biological activities associated with compounds bearing similar structures:

Activity Mechanism Reference
AnticancerDHFR inhibition leading to reduced DNA synthesis
Anti-inflammatoryModulation of cytokine release
Apoptosis inductionActivation of intrinsic apoptotic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.